molecular formula C12H21NO3 B2998775 tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1192688-51-9

tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B2998775
CAS No.: 1192688-51-9
M. Wt: 227.304
InChI Key: GMAGWSPHCFZKPN-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic β-amino acid derivative with a rigid 3-azabicyclo[4.1.0]heptane scaffold. Its structure includes a hydroxymethyl substituent at position 1 and a tert-butyl carbamate (Boc) group at position 3 (Figure 1). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of iminosugars, peptide mimetics, and enzyme inhibitors .

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(9,7-13)8-14/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAGWSPHCFZKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 1192688-51-9) is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews its synthesis, biological activity, and pharmacological implications based on diverse research findings.

Chemical Properties

  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight: 227.3 g/mol
  • PubChem CID: 70255716

Synthesis

The synthesis of this compound involves several steps, typically starting from natural amino acids such as L-serine and L-alanine, utilizing various coupling agents and protecting group strategies to achieve the desired stereochemistry and functionalization .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly as an enzyme inhibitor. The following sections detail its effects on specific enzymes and potential therapeutic applications.

Enzyme Inhibition Studies

  • α-L-Fucosidase Inhibition
    • The compound has been tested against α-L-fucosidase from Homo sapiens, showing significant inhibition at concentrations of 2 µM, with residual activity dropping to 25% at higher concentrations .
  • β-Galactosidase Inhibition
    • At a concentration of 5 mM, this compound reduced β-galactosidase activity to 25%, indicating its potential as a selective inhibitor .
  • Neuraminidase Activity
    • The compound also demonstrated inhibition against neuraminidase from Vibrio cholerae, with effective inhibition observed at concentrations around 6 µM .

Case Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar bicyclic compounds, highlighting how modifications in the azabicyclo framework can enhance biological activity against various glycosidases . The findings suggest that the tert-butyl group may play a crucial role in modulating enzyme interactions.

Pharmacological Implications

The enzyme inhibitory properties of this compound suggest potential therapeutic applications in treating conditions associated with glycosidase activity, such as certain cancers and viral infections where glycan metabolism is altered.

Summary of Biological Activities

Enzyme IC₅₀ (µM) Effect
α-L-Fucosidase2Significant inhibition
β-Galactosidase5Reduced activity to 25%
Neuraminidase6Effective inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents, bicyclic frameworks, or functional groups.

Structural and Functional Group Variations
Compound Name Substituent/Ring Modification Molecular Weight (g/mol) CAS Number Key Properties/Applications References
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate 1-Hydroxymethyl, [4.1.0] bicyclo framework 227.30 1192688-51-9 Chiral drug intermediate; enzyme inhibition
tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate 1-Formyl group 225.28 1820752-39-3 Aldehyde precursor for nucleophilic additions
tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate 6-Amino group 212.29 1403767-24-7 Building block for peptide coupling; basicity enhances solubility
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 7-Oxa bridge 199.25 951766-54-4 Enhanced metabolic stability; ether linkage reduces reactivity
tert-Butyl 6-(dioxaborolane)-3-azabicyclo[4.1.0]heptane-3-carboxylate 6-Boronate ester 321.23 2095495-26-2 Suzuki-Miyaura cross-coupling substrate for biaryl synthesis
Pharmacological and Physicochemical Properties
  • Hydroxymethyl Derivative : Exhibits moderate water solubility (logP ~1.2) and hydrogen-bonding capacity, critical for enzyme active-site binding .
  • Amino Derivative: Higher basicity (pKa ~9.5) enables salt formation, improving bioavailability .
  • 7-Oxa Analog : Increased lipophilicity (logP ~1.8) enhances blood-brain barrier penetration but reduces aqueous solubility .

Research Findings and Challenges

  • Enantioselective Synthesis : The target compound’s scalable synthesis (80% yield) outperforms earlier routes (30–40% yields) .
  • Stability Issues : The hydroxymethyl group is prone to oxidation, requiring protective strategies during storage .
  • Regulatory Hurdles : Boronate-containing analogs face toxicity concerns, limiting clinical advancement .

Q & A

Q. What are the most reliable synthetic routes for preparing tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate?

  • Methodological Answer : A scalable route involves starting from a chiral lactone precursor. Key steps include epoxide formation via mCPBA oxidation (e.g., in dichloromethane) and stereoselective reduction using LiAlH4 or TBAF. The tert-butyl group is introduced via Boc protection under standard conditions. Critical purification steps include silica gel chromatography and Dowex resin filtration for diastereomer separation . Typical Yield : 43% over nine steps (optimized) .

Q. How is the stereochemical integrity of the bicyclic core maintained during synthesis?

  • Methodological Answer : Chiral resolution is achieved via selective hydrolysis of undesired diastereomers. For example, epimerization of intermediates using TFA in DCM/MeOH followed by basic resin filtration ensures enantiopurity. NMR (¹H and ¹³C) and optical rotation ([α]D) are critical for confirming stereochemistry .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (e.g., δ 1.46 ppm for tert-butyl protons, δ 157.6 ppm for carbonyl carbons) .
  • IR : Key peaks include νmax ~1698 cm⁻¹ (C=O stretch) and ~3385 cm⁻¹ (OH stretch) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 273.26 for C₁₃H₂₃NO₅) .

Q. How stable is this compound under standard storage conditions?

  • Methodological Answer : The compound is hygroscopic and sensitive to acidic conditions. Store at –20°C under inert gas (N₂/Ar) in amber vials. Stability tests show <5% decomposition over 6 months when stored properly .

Advanced Research Questions

Q. How can reaction yields be optimized for the key epoxidation step in bicyclo[4.1.0]heptane synthesis?

  • Methodological Answer : Epoxidation with mCPBA in DCM at 0°C (16 h) achieves >90% conversion. Adding molecular sieves (4Å) minimizes side reactions. For lab-scale, use 1.2–1.5 equivalents of mCPBA. Scaling up requires controlled exotherm management via slow reagent addition .

Q. What strategies resolve contradictions in reported NMR data for diastereomeric intermediates?

  • Methodological Answer : Discrepancies in δH values (e.g., cyclopropane CH protons at 1.11–1.33 ppm vs. 1.51 ppm) arise from solvent polarity and diastereomer ratios. Use high-field NMR (≥400 MHz) with deuterated MeOH or D₂O for consistency. Dynamic NMR experiments clarify conformational exchange .

Q. How are computational methods applied to predict regioselectivity in hydroxylation reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict hydroxylation sites. For example, the C-1 hydroxymethyl group’s steric bulk directs oxidation to the less hindered C-4 position. Experimental validation via LC-MS/MS confirms predicted regioselectivity .

Q. What are the challenges in synthesizing enantiomerically pure derivatives for pharmacological studies?

  • Methodological Answer : Racemization occurs during Boc deprotection (TFA-mediated). Mitigate this by using milder acids (e.g., HCl/dioxane) and low temperatures. Chiral HPLC (Chiralpak IA column) with hexane/IPA mobile phase resolves enantiomers (ee >99%) .

Q. How does the bicyclo[4.1.0]heptane scaffold influence bioactivity in CNS drug discovery?

  • Methodological Answer : The rigid core enhances binding to monoamine transporters (SERT, NET, DAT). In vitro assays (e.g., HEK293 cells expressing hSERT) show IC₅₀ values <10 nM. In vivo microdialysis in rodents confirms brain penetration (B/P ratio >0.8) .

Q. What are the limitations of current catalytic systems for asymmetric synthesis of this scaffold?

  • Methodological Answer :
    Transition-metal catalysts (e.g., Rh₂(OAc)₄) suffer from low enantioselectivity (<70% ee) in cyclopropanation. Alternative organocatalytic approaches (e.g., Jacobsen thiourea catalysts) improve ee to >90% but require high catalyst loading (20 mol%). Ongoing work focuses on enzyme-mediated cyclization .

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